N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and cyclopropanesulfonamide moieties. Common synthetic routes involve cyclization reactions, nucleophilic substitutions, and sulfonamide formation under controlled conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or cyclopropanesulfonamide moieties using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide can be compared with other triazolopyridazine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial activity and are used in similar research applications.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: . The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,11-1-2-11)17-10-5-7-18(8-6-10)13-4-3-12-15-14-9-19(12)16-13/h3-4,9-11,17H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBJGOSEVGOYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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